molecular formula C10H14Cl2F2N2 B051254 1-(2,4-Difluorophenyl)piperazine dihydrochloride CAS No. 115761-77-8

1-(2,4-Difluorophenyl)piperazine dihydrochloride

Cat. No. B051254
M. Wt: 271.13 g/mol
InChI Key: XJXLAHNBVVIBFD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)piperazine dihydrochloride is an organic compound with the empirical formula C10H12F2N2 . It is a unique chemical provided to early discovery researchers .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2,4-Difluorophenyl)piperazine dihydrochloride, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 1-(2,4-Difluorophenyl)piperazine dihydrochloride is 198.21 . The SMILES string representation of its structure is Fc1ccc(N2CCNCC2)c(F)c1 .


Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)piperazine dihydrochloride forms crystals . The exact physical properties such as melting point, boiling point, and density are not specified in the available resources.

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Skin Corr. 1C . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2,4-difluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXLAHNBVVIBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556299
Record name 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)piperazine dihydrochloride

CAS RN

115761-77-8
Record name 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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